molecular formula C40H32O2P2 B6358134 6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran CAS No. 959864-38-1

6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran

Cat. No.: B6358134
CAS No.: 959864-38-1
M. Wt: 606.6 g/mol
InChI Key: ACRXDELLSSHMIK-UHFFFAOYSA-N
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Description

6,6’-Bis(diphenylphosphino)-1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran is a diphosphine ligand commonly used in coordination chemistry and catalysis. This compound features two diphenylphosphino groups attached to a tetrahydro[5,5’]biisobenzofuran backbone, making it a versatile ligand for various metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis(diphenylphosphino)-1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran typically involves the reaction of a suitable precursor with diphenylphosphine. One common method is the reaction of 1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran with chlorodiphenylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6,6’-Bis(diphenylphosphino)-1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,6’-Bis(diphenylphosphino)-1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in homogeneous catalysis, particularly in hydroformylation and hydrogenation reactions.

    Biology: Employed in the synthesis of biologically active metal complexes.

    Medicine: Investigated for its potential in drug delivery systems and as a component of therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 6,6’-Bis(diphenylphosphino)-1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran primarily involves its role as a ligand. It coordinates with metal centers through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and hydroformylation. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Bis(diphenylphosphino)-1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran is unique due to its tetrahydro[5,5’]biisobenzofuran backbone, which provides a specific spatial arrangement and electronic environment for the diphenylphosphino groups. This unique structure can influence the reactivity and selectivity of the metal complexes it forms, making it a valuable ligand in various catalytic applications .

Properties

IUPAC Name

[6-(6-diphenylphosphanyl-1,3-dihydro-2-benzofuran-5-yl)-1,3-dihydro-2-benzofuran-5-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32O2P2/c1-5-13-33(14-6-1)43(34-15-7-2-8-16-34)39-23-31-27-41-25-29(31)21-37(39)38-22-30-26-42-28-32(30)24-40(38)44(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-24H,25-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRXDELLSSHMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2CO1)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=C6COCC6=C5)P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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